5-bromo-2-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a versatile compound used in various scientific research applications due to its unique properties. It is often employed in studies involving drug synthesis, biological assays, and molecular interactions analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 2-(2-methylthiazol-4-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
5-bromo-2-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in biological assays to study molecular interactions and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide
- 5-bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide
- N-(2-bromophenyl)-2-chloro-5-(methylthio)benzamide
Uniqueness
5-bromo-2-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is unique due to the presence of the thiazole ring, which imparts specific biological activities and enhances its potential as a therapeutic agent. The combination of bromine, chlorine, and thiazole moieties in the molecule provides a distinctive chemical structure that can interact with various biological targets in unique ways.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS/c1-10-20-16(9-23-10)12-4-2-3-5-15(12)21-17(22)13-8-11(18)6-7-14(13)19/h2-9H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSYTFYCXPCGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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